molecular formula C22H15ClN2O2 B12048271 3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12048271
M. Wt: 374.8 g/mol
InChI Key: CEBRGFGIKMZDRT-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenoxy group, a phenyl group, and a pyrazole ring with a carbaldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenylhydrazine to form 4-(4-chlorophenoxy)phenylhydrazine. This intermediate is then reacted with benzaldehyde under acidic conditions to form the corresponding hydrazone. Cyclization of this hydrazone under basic conditions yields the pyrazole ring, and subsequent oxidation introduces the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: 3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(4-(4-Methoxyphenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(4-(4-Methylphenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

3-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C22H15ClN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-15H

InChI Key

CEBRGFGIKMZDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=O

Origin of Product

United States

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